molecular formula C13H15NO2 B144379 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone CAS No. 140139-83-9

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone

Cat. No. B144379
M. Wt: 217.26 g/mol
InChI Key: YXOFLPYCYDHCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone, also known as EMIE, is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is not well understood. However, it has been proposed that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation.

Biochemical And Physiological Effects

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has several advantages as a potential drug candidate. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has some limitations as well. It is a synthetic compound, and its synthesis method is complex and time-consuming. Moreover, its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Secondly, further research is required to optimize the synthesis method of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone and develop more efficient and cost-effective methods. Thirdly, more preclinical studies are needed to evaluate the efficacy and safety of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to elucidate its mechanism of action, optimize its synthesis method, and evaluate its therapeutic potential in animal models and humans.

Synthesis Methods

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone can be synthesized using a multistep process starting from 5-nitroindole. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group using a suitable protecting group. The protected amino group is then subjected to a Friedel-Crafts acylation reaction using ethyl acetoacetate to obtain the desired product, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone.

Scientific Research Applications

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

140139-83-9

Product Name

1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(5-ethoxy-3-methyl-1H-indol-2-yl)ethanone

InChI

InChI=1S/C13H15NO2/c1-4-16-10-5-6-12-11(7-10)8(2)13(14-12)9(3)15/h5-7,14H,4H2,1-3H3

InChI Key

YXOFLPYCYDHCCT-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C

synonyms

Ethanone, 1-(5-ethoxy-3-methyl-1H-indol-2-yl)- (9CI)

Origin of Product

United States

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